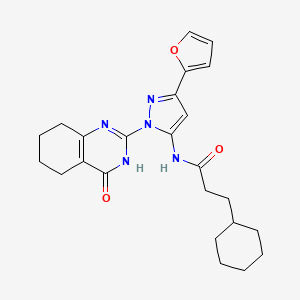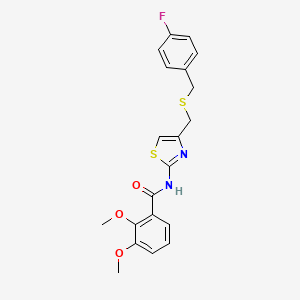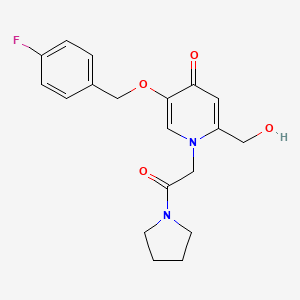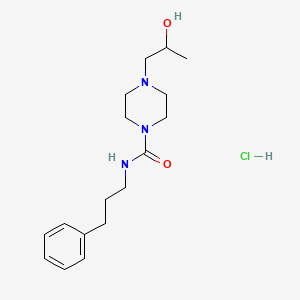
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride, commonly known as PHP or PHP-1, is a synthetic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.91 g/mol. It has gained significant attention in the field of scientific research due to its potential applications in various areas such as neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of PHP is primarily attributed to its binding affinity towards the sigma-1 receptor. It has been shown to act as a potent and selective agonist of this receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. PHP has also been shown to modulate the activity of various ion channels and neurotransmitter systems, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects:
PHP has been shown to exhibit various biochemical and physiological effects, primarily through its interaction with the sigma-1 receptor. It has been shown to modulate the activity of various ion channels and neurotransmitter systems, which further contributes to its pharmacological effects. PHP has also been shown to exhibit antipsychotic and anxiolytic effects, which make it a promising candidate for the treatment of various neuropsychiatric disorders.
実験室実験の利点と制限
One of the main advantages of PHP for lab experiments is its high potency and selectivity towards the sigma-1 receptor. This makes it a valuable tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of PHP is its relatively low solubility in organic solvents, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of PHP, primarily in the areas of neuroscience and pharmacology. One of the most promising areas of research is the potential use of PHP as a therapeutic agent for various neuropsychiatric disorders such as schizophrenia and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of PHP and its interaction with various ion channels and neurotransmitter systems. Finally, the development of more potent and selective analogs of PHP could lead to the discovery of new drugs with improved therapeutic efficacy.
合成法
The synthesis of PHP involves the reaction of 1-(3-phenylpropyl)piperazine with 2-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the final product in the form of a hydrochloride salt.
科学的研究の応用
PHP has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of PHP is in the field of neuroscience, where it has been shown to act as a potent and selective agonist of the sigma-1 receptor. This receptor is involved in various physiological processes such as pain perception, memory, and mood regulation. PHP has also been shown to have potential applications in the field of pharmacology, where it has been shown to exhibit antipsychotic and anxiolytic effects.
特性
IUPAC Name |
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-15(21)14-19-10-12-20(13-11-19)17(22)18-9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,15,21H,5,8-14H2,1H3,(H,18,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSLDALBQLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
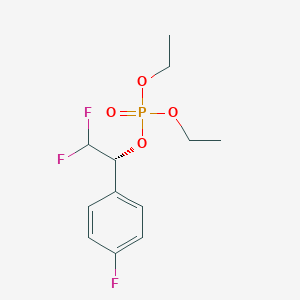
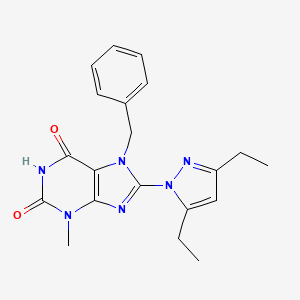

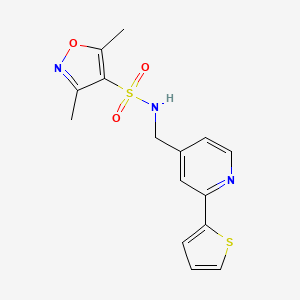
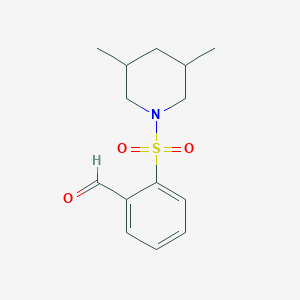
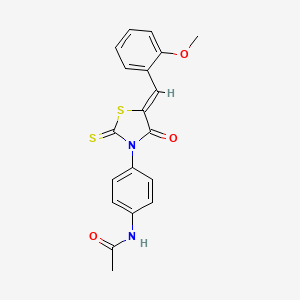

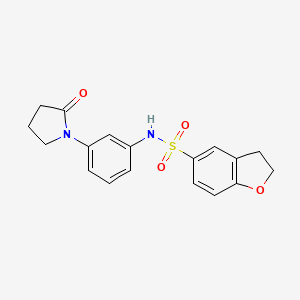
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)
